molecular formula C15H15NO2S B037608 Modafinil CAS No. 112111-49-6

Modafinil

Cat. No. B037608
M. Wt: 273.4 g/mol
InChI Key: YFGHCGITMMYXAQ-UHFFFAOYSA-N
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Description

Modafinil is a stimulant drug marketed as a ‘wakefulness promoting agent’ and is one of the stimulants used in the treatment of narcolepsy . It is used to help people who have narcolepsy, obstructive sleep apnea/hypopnea syndrome (OSAHS), or shift work sleep disorder (SWSD) to stay awake during the day .


Synthesis Analysis

Modafinil is synthesized from benzhydrol (diphenylmethanol) with a 90% yield and 95% purity . Diphenylmethylbromide is prepared in the reaction mixture from benzhydrol, which is subsequently combined with thiourea in a one-pot reaction to form the corresponding isothiouronium salt. The impure salt is then reacted with chloroacetamide (by generating the thiolate cation in the reaction mixture). After filtration and washing, diphenylmethylthioacetamide is obtained with a high yield and satisfactory purity .


Molecular Structure Analysis

Modafinil has a molecular formula of C15H15NO2S and a molecular weight of 273.35 g/mol . It is a racemic compound, meaning it consists of equal amounts of its enantiomers (mirror-image isomers). Modafinil’s chemical structure features a diphenylmethyl moiety attached to a sulfinyl group .


Chemical Reactions Analysis

Modafinil’s chemical reactions are primarily based on amide hydrolysis and to a smaller extent proceeds via cytochrome P450-mediated oxidative pathways .


Physical And Chemical Properties Analysis

Modafinil presents itself as a white to off-white crystalline powder, with a melting point of 164-166°C . It is sparingly soluble in water but exhibits better solubility in organic solvents such as ethanol and methanol .

Scientific Research Applications

Neurochemical Actions and Effects on Cognition

Modafinil, known chemically as 2-[(Diphenylmethyl) sulfinyl] acetamide, exhibits a complex profile of neurochemical and behavioral effects. It has shown promise in treating various psychiatric conditions, including depression, ADHD, and schizophrenia. Notably, it improves cognitive functions such as working memory and episodic memory, benefiting rodents, healthy adults, and those with psychiatric disorders (Minzenberg & Carter, 2008).

Cognitive Neuroenhancement in Healthy Individuals

Modafinil enhances executive function, attention, learning, and memory in healthy, non-sleep-deprived individuals. This enhancement is more consistent when complex assessments are used. Studies also indicate no significant side effects or mood changes associated with its use (Battleday & Brem, 2015).

Effects on Cognition in Schizophrenia

In patients with schizophrenia, modafinil may lead to better executive functioning and attentional performance. Its effectiveness could be influenced by patient-specific factors like cognitive functioning levels, genetic polymorphisms, and medication status (Morein-Zamir, Turner, & Sahakian, 2006).

Astroglial Connexins and Pharmacological Properties

Modafinil's mode of action includes acting as a cellular-coupling enhancer in glial cells through modulation of gap junctions constituted by connexins. This action impacts its wake-promoting and cognitive effects, suggesting potential in managing sleep disorders like narcolepsy (Duchêne et al., 2016).

Neuropsychological Task Performance Enhancement

Modafinil selectively improves neuropsychological task performance in healthy volunteers, particularly in tasks testing memory and attention. These improvements suggest its potential in treating conditions like ADHD (Turner et al., 2002).

Activation of Hypothalamic Arousal Regions

Modafinil activates hypothalamic arousal regions like the tuberomammillary nucleus and orexin neurons, which are crucial in the regulation of wakefulness. This suggests its role in promoting waking via specific hypothalamic regions (Scammell et al., 2000).

Dopaminergic Receptors and Arousal Effect

The arousal effects of modafinil are dependent on dopaminergic D1 and D2 receptors. This finding underscores the importance of these receptors in modafinil-induced wakefulness (Qu et al., 2008).

Cognitive and Emotional Enhancement in Schizophrenia

Modafinil facilitates cognitive functions in schizophrenia, showing pro-mnemonic effects and problem-solving improvements. It also appears to enhance emotional processing, although research in this area is limited (Scoriels, Jones, & Sahakian, 2013).

Immunomodulatory Effect

Modafinil may have an immunomodulatory effect, with evidence of anti-inflammatory effects in animal models of brain inflammation and neurodegenerative disorders. This suggests its potential as an adjuvant treatment for neurological disorders involving inflammation (Zager, 2020).

Dopamine and Norepinephrine Transporters Modulation

Modafinil occupies dopamine and norepinephrine transporters in vivo and modulates these transporters in vitro. This neurochemical interaction could be key to its wakefulness-promoting effects (Madras et al., 2006).

Enhancement of Synaptic Potentiation in Dentate Gyrus

Modafinil improves water maze performance in rats and augments synaptic potentiation in the dentate gyrus. These effects correlate with theta rhythm augmentation, suggesting a role in spatial representation and hippocampal-associated memory (Tsanov et al., 2010).

Safety And Hazards

Modafinil may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, eye irritation, and anemia .

properties

IUPAC Name

2-benzhydrylsulfinylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGHCGITMMYXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023329
Record name Modafinil
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Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Modafinil
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Solubility

Slightly soluble, Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol and acetone., 6.22e-01 g/L
Record name Modafinil
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Record name MODAFINIL
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Record name Modafinil
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Mechanism of Action

The exact mechanism of action is unclear, although in vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, and lead to an increase in extracellular dopamine. Modafinil activates glutamatergic circuits while inhibiting GABA. Modafinil is thought to have less potential for abuse than other stimulants due to the absence of any significant euphoric or pleasurable effects. It is possible that modafinil acts by a synergistic combination of mechanisms including direct inhibition of dopamine reuptake, indirect inhibition of noradrenalin reuptake in the VLPO and orexin activation. Modafinil has partial alpha 1B-adrenergic agonist effects by directly stimulating the receptors., The precise mechanism(s) through which modafinil promotes wakefulness is unknown. Modafinil has wake-promoting actions similar to sympathomimetic agents like amphetamine and methylphenidate, although the pharmacologic profile is not identical to that of sympathomimetic amines. Modafinil has weak to negligible interactions with receptors for norepinephrine, serotonin, dopamine, GABA, adenosine, histamine-3, melatonin, and benzodiazepines. Modafinil also does not inhibit the activities of MAO-B or phosphodiesterases II-V. Modafinil-induced wakefulness can be attenuated by the á1-adrenergic receptor antagonist prazosin; however, modafinil is inactive in other in vitro assay systems known to be responsive to á-adrenergic agonists, such as the rat vas deferens preparation. Modafinil is not a direct- or indirect-acting dopamine receptor agonist. However, in vitro, modafinil binds to the dopamine transporter and inhibits dopamine reuptake. This activity has been associated in vivo with increased extracellular dopamine levels in some brain regions of animals. In genetically engineered mice lacking the dopamine transporter (DAT), modafinil lacked wake-promoting activity, suggesting that this activity was DAT-dependent. However, the wake-promoting effects of modafinil, unlike those of amphetamine, were not antagonized by the dopamine receptor antagonist haloperidol in rats. In addition, alpha-methyl-p-tyrosine, a dopamine synthesis inhibitor, blocks the action of amphetamine, but does not block locomotor activity induced by modafinil., Modafinil is a well-tolerated medication for excessive sleepiness, attention-deficit disorder, cocaine dependence and as an adjunct to antidepressants with low propensity for abuse. ... The modafinil action on identified dopaminergic and GABAergic neurons in the ventral tegmental area (VTA) and substantia nigra (SN) of rat brain slices /was examined/. Modafinil (20 microM) inhibited the firing of dopaminergic, but not GABAergic neurons. This inhibition was maintained in the presence of tetrodotoxin and was accompanied by hyperpolarization. Sulpiride (10 microM), a D2-receptor antagonist, but not prazosine (20 microM, an alpha1-adrenoreceptor blocker) abolished the modafinil action. Inhibition of dopamine reuptake with a low dose of nomifensine (1 microM) reduced the firing of DA neurons in a sulpiride-dependent manner and blunted the effect of modafinil. On acutely isolated neurons, modafinil evoked D2-receptor-mediated outward currents in tyrosine-hydroxylase positive cells, identified by single-cell RT-PCR, which reversed polarity near the K(+) equilibrium potential and were unchanged in the presence of nomifensine. Thus modafinil directly inhibits DA neurons through D2 receptors., Modafinil is a wakefulness-promoting drug that improves the alertness levels in narcolepsy; however, the molecular mechanism of action remains to be elucidated. We found that after a single icv injection of modafinil (10 ug/5 uL) the extracellular levels of dopamine (DA) and l-DOPA collected from the nucleus accumbens were increased and decreased, respectively. Separately, the icv administration of modafinil (10 microg/5 uL) to rats enhanced wakefulness (W) whereas diminished sleep during 4hr. Lastly, the alertness induced by modafinil was partially antagonized by the sleep-inducing endocannabinoid anandamide (ANA). We conclude that modafinil enhances the extracellular levels of DA, promotes W and its effects on sleep are partially blocked by ANA., Modafinil is an increasingly popular wake-promoting drug used for the treatment of narcolepsy, but its precise mechanism of action is unknown. To determine potential pathways via which modafinil acts, we administered a range of doses of modafinil to rats, recorded sleep/wake activity, and studied the pattern of neuronal activation using Fos immunohistochemistry. To contrast modafinil-induced wakefulness with spontaneous wakefulness, we administered modafinil at midnight, during the normal waking period of rats. To determine the influence of circadian phase or ambient light, we also injected modafinil at noon on a normal light/dark cycle or in constant darkness. We found that 75 mg/kg modafinil increased Fos immunoreactivity in the tuberomammillary nucleus (TMN) and in orexin (hypocretin) neurons of the perifornical area, two cell groups implicated in the regulation of wakefulness. This low dose of modafinil also increased the number of Fos-immunoreactive (Fos-IR) neurons in the lateral subdivision of the central nucleus of the amygdala. Higher doses increased the number of Fos-IR neurons in the striatum and cingulate cortex. In contrast to previous studies, modafinil did not produce statistically significant increases in Fos expression in either the suprachiasmatic nucleus or the anterior hypothalamic area. These observations suggest that modafinil may promote waking via activation of TMN and orexin neurons, two regions implicated in the promotion of normal wakefulness. Selective pharmacological activation of these hypothalamic regions may represent a novel approach to inducing wakefulness., For more Mechanism of Action (Complete) data for MODAFINIL (6 total), please visit the HSDB record page.
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Impurities

[(RS)-(diphenylmethyl)sulfinyl]acetic acid; 2-[(diphenylmethyl)sulfonyl]acetamide; methyl [(RS)-(diphenylmethyl)sulfinyl]acetate
Record name MODAFINIL
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Product Name

Modafinil

Color/Form

White to off-white crystalline powder

CAS RN

68693-11-8, 112111-47-4, 112111-43-0
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Melting Point

164-166 °C, 164 - 166 °C
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Synthesis routes and methods I

Procedure details

10 g (38.9 mmoles) of 2-[(diphenylmethyl)thio]acetamide are dissolved in 100 ml of dichloromethane. The solution is added with 15.7 g of 68% w/w ε-phthalimidoperhexanoic acid, keeping the temperature at about 20° C., and after 6 h is diluted with water, adjusting the pH to 8–9 with aqueous ammonia. The resulting phases are separated and the organic one is evaporated to dryness, to obtain 8.5 g of 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil). Molar yield: 80%.
Quantity
10 g
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100 mL
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Synthesis routes and methods II

Procedure details

Lafon also disclosed the use of an intermediate, a racemic mixture of benzhydrylsulphinylacetic acid to prepare an isomer of modafinil in U.S. Pat. No. 4,927,855, referring to French patent 2,326,181B. The racemic mixture of the acid was reacted with the (−)-α-methylbenzylamine to provide the (−)-benzhydrylsulphinylacetate of (−)-methylbenzylamine which is acidified with concentrated hydrochloric acid to provide (−)benzyhydrylsulphinylacetic acid. The levo-acid thus produced was then reacted with methylsulfate in water and sodium bicarbonate to provide methyl(−)benzhydrylsulphinylacetate. The acetate was then amidated with ammonia gas to provide (−)benzhydrylsulphinylacetamide.
Name
acetate
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Retrosynthesis Analysis

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